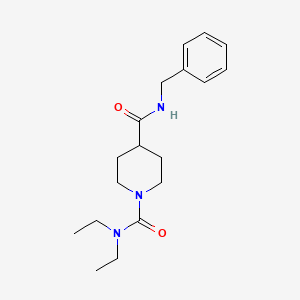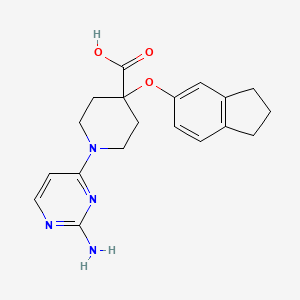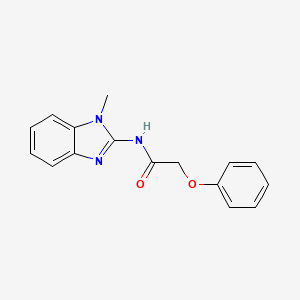![molecular formula C20H18BrNO3 B5401070 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol, also known as BE-3, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound inhibits topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. In neurodegenerative diseases, this compound inhibits oxidative stress and inflammation, which are known to contribute to neuronal damage. In antimicrobial activity, this compound inhibits the growth of bacterial strains by interfering with their metabolic processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection in neurodegenerative diseases, and antimicrobial activity against certain bacterial strains. However, the exact mechanisms underlying these effects are still under investigation.
Advantages and Limitations for Lab Experiments
One advantage of 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, a limitation of this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
For 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol research include further investigation of its potential applications in cancer research, neurodegenerative diseases, and antimicrobial activity. Additionally, the development of more potent and selective derivatives of this compound may lead to improved therapeutic outcomes. Finally, the exploration of novel synthetic routes and modifications of the this compound structure may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesis Methods
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol can be synthesized through a multistep process involving the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl bromoacetate, followed by the reaction with 2-amino-4-ethoxyphenol and 8-hydroxyquinoline. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, this compound has been shown to induce cell death in cancer cells through the inhibition of topoisomerase II. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects through the inhibition of oxidative stress and inflammation. In antimicrobial activity, this compound has been shown to have inhibitory effects on the growth of certain bacterial strains.
Properties
IUPAC Name |
2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-3-25-19-11-14(16(21)12-18(19)24-2)8-10-15-9-7-13-5-4-6-17(23)20(13)22-15/h4-12,23H,3H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYWMQPWXNITBU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)

![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)

![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)


![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)


![3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)
